molecular formula C15H20N2O B2966700 Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine CAS No. 1311700-17-0

Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine

Cat. No.: B2966700
CAS No.: 1311700-17-0
M. Wt: 244.338
InChI Key: YKEAZZYFIPBNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine is a tertiary amine featuring three distinct substituents:

  • A methyl group (-CH₃).
  • A propargyl group (prop-2-yn-1-yl, -C≡C-CH₂).
  • A 4-(morpholin-4-yl)benzyl group (a phenyl ring substituted with a morpholine moiety at the para position).

Molecular Formula: C₁₆H₁₉N₂O.
Key Features:

  • The propargyl group introduces reactivity for click chemistry or covalent binding applications.

Synthesis:
While direct synthesis data for this compound is absent in the evidence, analogous compounds (e.g., (4-bromophenyl)methyl(prop-2-yn-1-yl)amine ) suggest a plausible route:

Reductive amination between 4-(morpholin-4-yl)benzaldehyde and methyl-propargylamine.

Nucleophilic substitution involving 4-(morpholin-4-yl)benzyl chloride and methyl-propargylamine.

Properties

IUPAC Name

N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-8-16(2)13-14-4-6-15(7-5-14)17-9-11-18-12-10-17/h1,4-7H,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEAZZYFIPBNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine can be approached through several methodologies. One common synthetic route involves the reaction between 4-(morpholin-4-yl)benzaldehyde and propargylamine in the presence of a suitable reducing agent like sodium borohydride. The reaction typically occurs under mild conditions, at room temperature, in a solvent such as methanol or ethanol. This reaction leads to the formation of the corresponding amine derivative by reductive amination.

Industrial Production Methods

For industrial-scale production, a continuous flow synthesis might be employed to enhance the yield and efficiency. This involves using a packed-bed reactor where the reaction mixture is passed through under controlled conditions of temperature and pressure. This method ensures better control over reaction parameters and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine undergoes various types of reactions, including:

  • Oxidation: : The amine group can be oxidized to form corresponding imines or nitriles.

  • Reduction: : The triple bond can be hydrogenated to form a saturated or partially saturated compound.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution, where substituents like nitro, halogen, or alkyl groups are introduced.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or osmium tetroxide.

  • Reduction: : Hydrogen gas in the presence of a palladium or nickel catalyst.

  • Substitution: : Various electrophiles under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Imines or nitriles.

  • Reduction: : Saturated amines.

  • Substitution: : Substituted aromatic compounds depending on the nature of the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where its derivatives are explored for potential therapeutic applications.

Biology

In biological research, derivatives of this compound are studied for their interaction with biomolecules and their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industry, Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine is used in the synthesis of polymers and materials with specific properties like conductivity or biocompatibility.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act by binding to specific proteins or receptors, altering their activity and thus modulating physiological processes. The molecular targets often include enzymes or receptors involved in critical pathways, with the compound either inhibiting or activating these targets to achieve the desired biological effect.

Comparison with Similar Compounds

Substituent Variations in Propargylamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound C₁₆H₁₉N₂O 255.34 Morpholinophenyl, methyl, propargyl Enhanced solubility due to morpholine
(4-Bromophenyl)methyl(prop-2-yn-1-yl)amine C₁₁H₁₁BrN₂ 251.13 Bromophenyl, methyl, propargyl Higher lipophilicity (logP ~3.2) due to Br
N-[2-(Trifluoromethyl)benzyl]-2-propyn-1-amine C₁₁H₁₀F₃N 213.20 Trifluoromethylphenyl, propargyl Electron-withdrawing CF₃ group; potential metabolic stability
(6-Methylpyridin-2-yl)methylamine C₁₀H₁₁N₂ 159.21 Pyridylmethyl, propargyl Basic nitrogen in pyridine; altered pharmacokinetics

Key Observations :

  • Morpholinophenyl vs. Bromophenyl: The morpholine group (logP ~-0.4) reduces hydrophobicity compared to bromine (logP ~2.8), improving aqueous solubility .
  • Electron-Withdrawing Groups : The trifluoromethyl analog may exhibit enhanced stability against oxidative metabolism.

Morpholine-Containing Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Potential Applications
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine C₉H₂₀N₂O 172.27 Branched chain with morpholine CNS-targeting due to lipophilic backbone
1-(4-Methoxyphenyl)-4-morpholinobutan-1-amine C₁₅H₂₄N₂O₂ 264.37 Morpholine linked via butyl chain Improved bioavailability via methoxy group
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine C₁₂H₁₈N₂O 214.28 Chiral center with morpholinophenyl Stereoselective interactions in drug design

Key Observations :

  • Morpholine Positioning : The target compound’s morpholine is directly attached to the phenyl ring, whereas and have morpholine in aliphatic chains, altering spatial interactions.
  • Chirality : The chiral analog highlights the importance of stereochemistry in receptor binding.

Physicochemical Data

Property Target Compound Bromophenyl Analog Trifluoromethyl Analog
Molecular Weight 255.34 251.13 213.20
logP (Predicted) ~2.1 ~3.2 ~2.8
Water Solubility Moderate Low Moderate

Biological Activity

Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine, a compound with notable structural features, has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is C20H27N3OC_{20}H_{27}N_3O, and it features a morpholine ring, which is often associated with various biological activities. Its structure can be represented as follows:

Methyl([4(morpholin 4 yl)phenyl methyl)(prop 2 yn 1 yl)amine\text{Methyl}({[4-(\text{morpholin 4 yl})\text{phenyl methyl}})(\text{prop 2 yn 1 yl})\text{amine}

Key Features

  • Morpholine Group : Known for its role in enhancing the solubility and bioavailability of compounds.
  • Alkyne Moiety : The presence of a prop-2-yn-1-yl group may contribute to unique reactivity profiles.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzamide have shown potent inhibitory effects on human cancer cell lines. A study demonstrated that certain benzamide derivatives led to apoptosis in myelodysplastic syndrome cells, suggesting that the morpholine-containing structure may play a role in enhancing such effects .

The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle and apoptosis. By increasing acetylation levels of histones, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal favorable profiles for similar compounds, indicating good absorption and distribution in vivo. For example, one study reported minimal metabolic differences across species and low inhibition of the hERG channel, suggesting a potentially safe profile for therapeutic use .

Data Table: Biological Activity Overview

PropertyFinding
Molecular Formula C20H27N3OC_{20}H_{27}N_3O
Antitumor Activity Induces apoptosis in cancer cell lines
Mechanism HDAC inhibition leading to increased acetylation
Pharmacokinetics Favorable absorption; low hERG inhibition

Case Study 1: Antitumor Efficacy

In a controlled study involving xenograft models, a derivative of the compound was administered orally. Results showed significant tumor reduction compared to controls, indicating its potential as an effective antitumor agent. The study highlighted the compound's ability to enhance immune response in intact immune systems while maintaining efficacy in immunocompromised models .

Case Study 2: Safety Profile

A safety assessment revealed that similar compounds exhibited low toxicity levels and did not significantly affect fertility or embryonic development in animal models. This is crucial for considering further clinical applications .

Q & A

Q. What synthetic methodologies are reported for compounds containing the morpholinophenyl and propargylamine moieties?

The synthesis of structurally related compounds often involves multi-step protocols. For example, intermediates like (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones are synthesized via Claisen-Schmidt condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under alkaline conditions (NaOH/ethanol, 200°C, 1 h). Subsequent cyclization with guanidine nitrate and lithium hydroxide in refluxing ethanol yields pyrimidin-2-amine derivatives . For propargylamine incorporation, methods such as nucleophilic substitution or reductive amination are common. In a related study, N-methyl-propargylamine derivatives were synthesized via alkylation of secondary amines with propargyl bromide under inert atmospheres, followed by purification via column chromatography (silica gel, ethyl acetate/petroleum ether) .

Q. How is the structural characterization of such compounds validated?

Characterization typically employs a combination of:

  • 1H/13C NMR : To confirm proton environments (e.g., morpholine N-CH2, propargyl CH2/C≡CH) and carbon backbone integrity.
  • HRMS : For exact mass verification (e.g., molecular ion peaks matching calculated [M+H]+ values within 0.1 ppm error) .
  • FT-IR : To identify functional groups like C≡C stretches (~2100–2250 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • Elemental analysis : To confirm purity and stoichiometry .

Advanced Research Questions

Q. What strategies address low yields in propargylamine-containing compound synthesis?

Yield optimization often depends on:

  • Catalyst selection : Lithium hydroxide enhances cyclization efficiency in pyrimidine formation by deprotonating intermediates .
  • Reaction duration : Extended reflux times (e.g., 4–6 h vs. 1 h) improve conversion rates but may increase side products.
  • Solvent polarity : Ethanol/water mixtures balance solubility and reactivity for intermediates .
  • Temperature control : Propargyl groups are thermally sensitive; maintaining temperatures <100°C prevents decomposition .

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

X-ray crystallography paired with software like SHELXL refines bond angles, torsion angles, and puckering parameters. For morpholine rings, Cremer-Pople puckering coordinates (amplitude q, phase φ) quantify non-planarity, distinguishing chair-like (q ~0.5 Å, φ ~0°) from boat-like conformations . Discrepancies between NMR-derived rotamer populations and crystallographic data can arise from crystal packing effects, necessitating complementary DFT calculations .

Q. What biological activity data exist for structurally analogous compounds?

Morpholinophenyl-pyrimidin-2-amines exhibit broad-spectrum antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus and E. coli), attributed to membrane disruption or enzyme inhibition. Propargylamine derivatives show potential as kinase inhibitors due to their ability to form covalent bonds with catalytic cysteine residues . However, activity depends on substituent positioning; para-substituted morpholine groups enhance solubility and bioavailability compared to ortho-analogs .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., -CF₃) on the aryl ring deactivate propargylamine toward Sonogashira coupling, requiring PdCl₂(PPh₃)₂/CuI catalysts.
  • Electron-donating groups (e.g., -OCH₃) increase nucleophilicity, facilitating Ullmann-type C-N bond formation .
  • Steric hindrance from bulky morpholine substituents may necessitate microwave-assisted synthesis to accelerate reactions .

Data Contradiction Analysis

Q. Why do computational and experimental pKa values diverge for morpholine-containing amines?

Discrepancies arise from:

  • Solvent effects : DFT models often assume gas-phase conditions, whereas experimental pKa (e.g., via potentiometry) reflects aqueous solvation.
  • Conformational flexibility : Morpholine ring puckering alters electron density at the nitrogen, impacting basicity. MD simulations with explicit solvent models improve alignment .

Q. How to interpret conflicting bioactivity results across structural analogs?

  • Lipophilicity : Increased logP (e.g., from propargyl substitution) may enhance membrane permeability but reduce aqueous solubility, leading to variability in in vitro vs. in vivo assays .
  • Metabolic stability : Propargyl groups are susceptible to cytochrome P450 oxidation, which shortens half-life in pharmacokinetic studies .

Methodological Recommendations

  • Purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) to isolate polar byproducts .
  • Safety : Propargylamines are explosive peroxidants; store under argon with stabilizers like BHT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.